molecular formula C9H16N4O B14404297 5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole CAS No. 87996-14-3

5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole

Cat. No.: B14404297
CAS No.: 87996-14-3
M. Wt: 196.25 g/mol
InChI Key: AYZFADMLXQXJPZ-UHFFFAOYSA-N
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Description

5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole is an organic compound that features a tetrazole ring substituted with a butenyl ether and a tert-butyl group. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole typically involves the reaction of a tetrazole precursor with a butenyl ether under specific conditions. One common method involves the use of tert-butyl azide and butenyl alcohol in the presence of a catalyst to form the desired compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The butenyl group can be oxidized to form corresponding epoxides or alcohols.

    Reduction: The double bond in the butenyl group can be reduced to form saturated derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include epoxides, alcohols, and substituted tetrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic transformations.

    Biology: Tetrazole derivatives are known for their biological activity, including antimicrobial and anticancer properties.

    Medicine: This compound can be used in the development of pharmaceuticals due to its stability and bioactivity.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The butenyl ether and tert-butyl groups can influence the compound’s binding affinity and selectivity, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole is unique due to its tetrazole core, which imparts specific stability and biological activity not found in other similar compounds

Properties

CAS No.

87996-14-3

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

5-but-3-enoxy-1-tert-butyltetrazole

InChI

InChI=1S/C9H16N4O/c1-5-6-7-14-8-10-11-12-13(8)9(2,3)4/h5H,1,6-7H2,2-4H3

InChI Key

AYZFADMLXQXJPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=NN=N1)OCCC=C

Origin of Product

United States

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